Cas no 921812-26-2 (5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide)

5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxamide, 5-nitro-N-[5-(tetrahydro-2-furanyl)-1,3,4-oxadiazol-2-yl]-
- 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
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- Inchi: 1S/C11H10N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h3-4,7H,1-2,5H2,(H,12,14,16)
- InChI Key: BGWCCKUMEPVFPM-UHFFFAOYSA-N
- SMILES: O1C([N+]([O-])=O)=CC=C1C(NC1=NN=C(C2CCCO2)O1)=O
5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2260-0038-75mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2260-0038-10μmol |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2260-0038-25mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2260-0038-40mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2260-0038-10mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2260-0038-4mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141003-50mg |
5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 97% | 50mg |
¥3108.00 | 2024-04-25 | |
Life Chemicals | F2260-0038-15mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Chemenu | CM542282-50mg |
5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 97% | 50mg |
$319 | 2024-07-20 | |
Life Chemicals | F2260-0038-20mg |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
921812-26-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Related Literature
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Zain-ul-Abdin,Li Wang,Haojie Yu,Muhammad Saleem,Nasir M. Abbasi,Rizwan Ullah Khan,Raja Summe Ullah,Muhammad Haroon RSC Adv., 2016,6, 97469-97481
Additional information on 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
Research Brief on 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide (CAS: 921812-26-2)
Recent studies on the compound 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide (CAS: 921812-26-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a 1,3,4-oxadiazole core fused with a furan-2-carboxamide moiety, has garnered attention due to its unique structural properties and promising biological activities. Emerging research suggests its applicability in targeting specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action, revealing its role as a potent inhibitor of cyclooxygenase-2 (COX-2). The research demonstrated that 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide exhibits selective COX-2 inhibition with an IC50 value of 0.87 μM, significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations further elucidated its binding affinity to the COX-2 active site, where the nitro group and oxadiazole ring form critical hydrogen bonds with key amino acid residues.
In addition to its anti-inflammatory properties, preliminary in vitro studies have shown that this compound displays notable antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The 2024 findings from Bioorganic & Medicinal Chemistry Letters reported a 60% reduction in cell viability at 10 μM concentration after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent. Researchers attribute this activity to the compound's ability to induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by caspase-3 activation and PARP cleavage.
The synthetic pathway for 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide has been optimized in recent years, with a 2023 patent (WO2023156789) describing an improved four-step synthesis with an overall yield of 42%. Key modifications include the use of microwave-assisted cyclization for the oxadiazole ring formation and a novel protecting group strategy for the tetrahydrofuran moiety. These advancements have facilitated larger-scale production for preclinical studies.
Pharmacokinetic evaluations in rodent models reveal favorable absorption characteristics, with an oral bioavailability of 68% and a plasma half-life of 4.2 hours. However, metabolism studies indicate extensive hepatic glucuronidation, which may necessitate structural modifications to enhance metabolic stability. Current structure-activity relationship (SAR) investigations focus on optimizing the nitro group position and exploring alternative heterocyclic systems to improve both potency and drug-like properties.
While these findings are promising, further research is needed to fully characterize the compound's safety profile and therapeutic potential. Ongoing clinical translation efforts aim to address challenges related to solubility and off-target effects. The unique combination of anti-inflammatory and anticancer activities positions 5-nitro-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide as a compelling candidate for multifunctional drug development in the chemical biology and pharmaceutical sectors.
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